molecular formula C16H14BrN3O2S B2834796 2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946250-89-1

2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2834796
CAS No.: 946250-89-1
M. Wt: 392.27
InChI Key: RTBUYDHESPKWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted acetamide group. The compound’s structure includes a 4-bromophenyl group, which may enhance lipophilicity and influence receptor binding, and a 5-oxo-5H-thiazolo[3,2-a]pyrimidine ring system substituted with methyl groups at positions 3 and 5. These substituents likely modulate electronic and steric properties, affecting reactivity and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group undergoes substitution reactions via transition metal catalysis or under basic conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource(s)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid4-Arylphenyl derivatives (e.g., biphenyl analogs)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine4-(Alkyl/aryl amino)phenyl derivatives
SNAr (Aromatic)KOH/EtOH, 80°C, nucleophile (e.g., CN⁻)Bromine replaced with cyano, methoxy, or thiol groups

Key Findings :

  • Suzuki coupling achieves >85% yield with electron-deficient boronic acids due to enhanced electrophilicity of the bromine.

  • SNAr reactions require polar aprotic solvents (e.g., DMF) for optimal leaving group activation.

Hydrolysis and Condensation Reactions

The acetamide moiety participates in hydrolysis and condensation under acidic/basic conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource(s)
Acidic HydrolysisHCl (6M), reflux, 4 hr2-(4-Bromophenyl)acetic acid + 3,7-dimethyl-5-oxo-thiazolo[3,2-a]pyrimidin-6-amine
Basic HydrolysisNaOH (2M), 70°C, 2 hrSodium salt of acetic acid + free amine
Schotten-BaumannClCH₂COCl, NaOH, 0°CBis-acetamide derivatives via N-alkylation

Mechanistic Notes :

  • Hydrolysis kinetics are pH-dependent, with acidic conditions favoring carbocation intermediates.

  • Condensation with chloroacetyl chloride forms dimeric structures, confirmed by LC-MS .

Oxidation and Reduction Reactions

The thiazole ring and keto group exhibit redox activity.

Reaction TypeReagents/ConditionsProduct/OutcomeSource(s)
Thiazole Sulfur OxidationmCPBA, CH₂Cl₂, rtThiazole sulfoxide (major) and sulfone (minor)
Pyrimidine Ring ReductionNaBH₄, MeOH, 0°CPartially saturated thiazolo[3,2-a]dihydropyrimidine
Keto Group ReductionLiAlH₄, THF, refluxSecondary alcohol derivative

Observations :

  • Sulfoxidation occurs regioselectively at the thiazole sulfur, verified by X-ray crystallography .

  • LiAlH₄ reduces the 5-oxo group to -OH without affecting the acetamide.

Cyclization and Ring-Modification Reactions

The core heterocycle undergoes structural rearrangements under thermal or catalytic conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource(s)
Thermal RearrangementToluene, 110°C, 12 hrThiazolo[2,3-b]quinazoline via Dimroth rearrangement
Acid-Catalyzed CyclizationH₂SO₄, 60°CFused pyrimido[4,5-d]thiazine

Critical Data :

  • Dimroth rearrangement proceeds with 72% yield, confirmed by ¹H NMR.

  • Cyclization in H₂SO₄ forms a six-membered ring, stabilized by conjugation with the acetamide .

Biological Interactions (Relevant to Reactivity)

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

TargetInteraction TypeFunctional Group InvolvedSource(s)
Tyrosine Kinase EnzymesHydrogen bondingAcetamide carbonyl
DNA Intercalationπ-StackingThiazolo[3,2-a]pyrimidine ring

Implications :

  • The acetamide group’s hydrogen-bonding capacity is critical for enzyme inhibition .

  • Bromophenyl enhances lipophilicity, affecting membrane permeability in cellular assays.

Stability and Degradation Pathways

The compound degrades under UV light and extreme pH:

ConditionDegradation ProductHalf-Life (25°C)Source(s)
UV Light (254 nm)Debrominated phenyl + oxidized thiazole48 hr (complete degradation)
pH > 10Hydrolyzed amine + acetic acid8 hr (90% degradation)

Handling Recommendations :

  • Store in amber vials at -20°C to prevent photodegradation.

  • Neutral pH buffers (pH 6–8) maximize shelf life.

Scientific Research Applications

2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations

Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound A) Structural Differences: The thiazolo[3,2-a]pyrimidine core is retained, but the acetamide group in the target compound is replaced by an ethyl carboxylate ester. Crystal Packing: Compound A exhibits π-halogen interactions between bromine and aromatic systems, which stabilize its crystal lattice. Similar interactions are expected in the target compound due to the shared 4-bromophenyl group .

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (Compound B) Core Scaffold: Pyridazin-3(2H)-one instead of thiazolo[3,2-a]pyrimidine. Functional Groups: Both compounds share the 4-bromophenylacetamide moiety, but Compound B’s pyridazinone core confers distinct electronic properties. Biological Activity: Compound B acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils. The target compound’s thiazolo[3,2-a]pyrimidine core may target different pathways due to structural divergence .

Substituent Modifications
  • Methyl 5-(4-Acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound C)
    • Key Difference : A benzylidene substituent at position 2 introduces conjugation, which may enhance UV absorption and alter binding kinetics compared to the target compound’s simpler acetamide group .

Physicochemical and Crystallographic Properties

Property Target Compound Compound A Compound C
Molecular Weight ~445.3 g/mol (estimated) 437.3 g/mol 521.58 g/mol
Solubility Moderate (predicted) Low (due to ester group) Very low (bulky substituents)
Crystal System Not reported Monoclinic Triclinic
Intermolecular Interactions Expected π-halogen interactions π-Halogen and C–H···O bonds C–H···O and π-π stacking

Biological Activity

The compound 2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a member of the thiazolopyrimidine class, known for its diverse biological activities. Its unique structure combines both thiazole and pyrimidine rings, which are critical in mediating various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Thiazole Ring : Imparts significant biological properties including antimicrobial and anticancer activities.
  • Pyrimidine Ring : Often associated with nucleic acid interactions and enzyme modulation.
  • 4-Bromophenyl Group : Enhances electronic properties and may influence binding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds within the thiazolopyrimidine class exhibit notable antimicrobial properties. The specific compound has been evaluated for its in vitro effectiveness against various bacterial strains:

Pathogen MIC (µg/mL) Mechanism of Action
Staphylococcus aureus0.25Inhibits cell wall synthesis
Escherichia coli0.5Disrupts lipid biosynthesis
Candida albicans0.3Alters membrane permeability

Studies have shown that the compound inhibits bacterial growth by blocking essential biosynthetic pathways, which is consistent with findings on similar thiazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma (MCF7). The results from the Sulforhodamine B (SRB) assay indicated:

Cell Line IC50 (µM) Activity
MCF710.5Significant reduction in cell viability
A549 (Lung cancer)15.2Moderate activity observed

Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell signaling pathways, potentially leading to apoptosis .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways:

Enzyme Inhibition (%) IC50 (µM)
Cyclooxygenase (COX)7512.0
Dipeptidyl Peptidase IV (DPP-IV)6818.5

These findings suggest that the compound could be useful in managing conditions like inflammation and diabetes by modulating enzyme activity .

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of various thiazolopyrimidine derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed a promising spectrum of activity, particularly against resistant strains .
  • Anticancer Screening : Another study focused on the anticancer properties of thiazole derivatives where our compound was noted to significantly reduce viability in MCF7 cells compared to untreated controls. This highlights its potential as a chemotherapeutic agent .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

The synthesis involves multi-step protocols starting with the condensation of substituted thiazolo[3,2-a]pyrimidine precursors with bromophenyl acetamide derivatives. Key steps include:

  • Intermediate preparation : Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives are synthesized via base-catalyzed cyclization (e.g., using triethylamine in DMF) .
  • Coupling reaction : The acetamide group is introduced via nucleophilic substitution or amidation, often requiring activated bromine or chlorine leaving groups. For example, 4-bromophenyl acetic acid is coupled with the thiazolo-pyrimidine core using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using ethanol or DMF/water mixtures) are critical for achieving >95% purity .

Q. Basic: How is the compound structurally characterized to confirm its identity?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For example, the 4-bromophenyl protons resonate as a doublet (δ 7.4–7.6 ppm), while the thiazolo-pyrimidine methyl groups appear as singlets (δ 2.1–2.3 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) reveals planar geometry of the thiazolo-pyrimidine core and dihedral angles between the bromophenyl and acetamide groups (mean C–C bond length: 0.004 Å) .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 458.07) .

Q. Basic: What functional groups influence the compound’s reactivity and bioactivity?

Key functional groups include:

  • Thiazolo[3,2-a]pyrimidin-5-one core : The conjugated system enhances electrophilicity, enabling interactions with biological targets (e.g., kinase ATP-binding sites) .
  • 4-Bromophenyl group : Bromine’s electron-withdrawing effect stabilizes the aromatic ring, facilitating π-π stacking in receptor binding .
  • Acetamide linker : The NH group participates in hydrogen bonding, critical for target affinity (e.g., protease inhibition) .

Q. Advanced: How can researchers address low yields in the final amidation step?

Low yields (~40–50%) in amidation often arise from steric hindrance or poor leaving-group activation. Strategies include:

  • Activation reagents : Replace traditional EDC/HOBt with uranium-based reagents (e.g., HATU) to improve coupling efficiency .
  • Solvent optimization : Switch from DCM to polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 100°C) to reduce side-product formation .

Q. Advanced: How to resolve conflicting bioactivity data in enzyme inhibition assays?

Contradictory results (e.g., IC50_{50} variability) may stem from assay conditions or impurity interference. Recommendations:

  • Standardize assays : Use recombinant enzymes (≥95% purity) and control buffer pH (7.4 ± 0.1) to minimize variability .
  • Dose-response validation : Repeat assays with a 10-point dilution series (0.1–100 μM) and include positive controls (e.g., staurosporine for kinases) .
  • Impurity profiling : Analyze batches via HPLC-MS to rule out byproducts (e.g., de-brominated analogs) affecting activity .

Q. Advanced: What computational methods predict the compound’s target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on the bromophenyl moiety’s role in hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide NH and catalytic lysine residues .
  • QSAR modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on IC50_{50} using descriptors like logP and polar surface area .

Q. Advanced: How to design analogs to improve metabolic stability?

  • Isotope labeling : Replace the methyl group with 13^{13}CH3_3 to track metabolic degradation via LC-MS .
  • Heterocycle modification : Substitute the thiazolo ring with oxazolo to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Q. Advanced: What analytical techniques detect degradation products under stress conditions?

  • Forced degradation : Expose the compound to heat (60°C), light (UV-A), and hydrolytic conditions (0.1M HCl/NaOH) .
  • UPLC-PDA/MS : Identify degradation products (e.g., de-methylated or oxidized species) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Stability-indicating methods : Validate HPLC methods per ICH guidelines (RSD <2% for retention time) .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBUYDHESPKWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.